molecular formula C7H11ClF3N3 B2511708 methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride CAS No. 1432030-55-1

methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride

Cat. No.: B2511708
CAS No.: 1432030-55-1
M. Wt: 229.63
InChI Key: BXQAMCBQQLEINB-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride: is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity .

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors or receptor modulators due to its ability to interact with biological targets .

Medicine: Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Future Directions

There are ongoing research efforts in the synthesis and application of related compounds. For example, Enamine and SyntheticGestalt have announced a joint effort to create a suite of AI models that will enable the generation of synthetically accessible biologically active compounds with optimized physicochemical and ADME/Tox properties . These models will be applicable to the compound discovery initiatives of SyntheticGestalt, as well as its service for both academic users and pharmaceutical companies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with methylamine hydrochloride. The process can be carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. One such method includes the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by electrophilic trapping with methylamine hydrochloride. This approach allows for the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester

Comparison: Methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the methylamine moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylamine moiety allows for further functionalization and interaction with biological targets .

Properties

IUPAC Name

N-methyl-1-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c1-11-4-5-3-6(7(8,9)10)12-13(5)2;/h3,11H,4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQAMCBQQLEINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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